molecular formula C14H11F3N4O2S B2967171 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1396784-22-7

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B2967171
CAS RN: 1396784-22-7
M. Wt: 356.32
InChI Key: XVMVVRCMRHWQNE-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Triazole compounds, on the other hand, are five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of thiazole and triazole derivatives has been a subject of interest for many researchers. For instance, the final product of certain triazole derivatives was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole and triazole derivatives can vary greatly depending on the substituents present on the ring. For instance, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Antimicrobial Activity

Thiazoles often possess antimicrobial properties. This compound could potentially combat bacterial, fungal, or viral infections. Researchers might explore its effectiveness against specific pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Antioxidant Potential

The compound’s structure suggests it may act as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and preventing various diseases. Investigating its radical-scavenging ability and assessing its impact on oxidative stress could yield valuable insights .

Other Applications

Beyond the mentioned fields, this compound’s unique structure may inspire further investigations. It could find applications in drug design, catalysis, or even as a photosensitizer .

Mechanism of Action

Future Directions

There has been a kind of “race” between scientists developing novel medicines since the presentation of the principal antibiotic into clinical practice . Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O2S/c1-21-6-7(12(20-21)23-2)11(22)19-13-18-10-8(14(15,16)17)4-3-5-9(10)24-13/h3-6H,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVVRCMRHWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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